molecular formula C11H12N2O3 B1314711 Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 290332-97-7

Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B1314711
CAS No.: 290332-97-7
M. Wt: 220.22 g/mol
InChI Key: GGNVDTAGTTUEME-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H12N2O3 . It is a white to off-white solid . This compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, involves reactions with R-substituted aldehyde at 50°C . The starting material, 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine, was reacted with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolo[2,3-b]pyridine core with a methoxy group and an ethyl carboxylate group attached . The molecular weight of this compound is 220.22 .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It has a molecular weight of 220.22 . The compound’s empirical formula is C11H12N2O3 .

Scientific Research Applications

Synthesis and Transformations

Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been explored in various synthetic and transformation processes. A study detailed the synthesis of 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, where reactions of 2,5-dimethoxytetrahydrofuran with 3-aminothieno[2,3-b]pyridines afforded substituted pyrrolyl thieno[2,3-b]pyridines, which included compounds similar to this compound (Kaigorodova et al., 2004).

Photophysical Behavior

The photophysical properties of derivatives of this compound have been studied. For instance, a new 4-aza-indole derivative exhibited absorbance peaks with high fluorescence intensity and reverse solvatochromism behavior in different solvents, suggesting potential applications in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Crystal Structure and DFT Studies

This compound has been the subject of crystal structure and Density Functional Theory (DFT) studies. For instance, an efficient method for the synthesis of a highly substituted pyrrolidinone derivative was developed. The crystal structure and intermolecular interactions of the synthesized product were determined, along with DFT analysis (Ahankar et al., 2021).

Applications in Heterocyclic Chemistry

This compound has also been involved in the synthesis of various heterocyclic compounds. For example, its derivatives were used in the synthesis of novel pyrazolo[3,4-b]pyridine products through condensation processes, contributing to the development of new N-fused heterocycle products (Ghaedi et al., 2015).

Synthesis of Complex Ring Systems

Further research has demonstrated the use of this compound in synthesizing complex ring systems. For instance, it was used in developing a novel synthesis approach to the pyrrolo[2,1-c][1,4]benzodiazocine ring system, showcasing its utility in constructing intricate molecular architectures (Koriatopoulou et al., 2008).

Safety and Hazards

The safety information available indicates that Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, also known as 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-, ethyl ester, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation and migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs prevents this process, thereby inhibiting the activation of these downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and migration .

Pharmacokinetics

The compound’s molecular weight, which is 22022 , suggests that it may have favorable absorption and distribution characteristics

Result of Action

In vitro studies have shown that the compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment.

Properties

IUPAC Name

ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-6-7-9(15-2)4-5-12-10(7)13-8/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNVDTAGTTUEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471365
Record name Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290332-97-7
Record name Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of ethyl-α-azido-β-(4-methoxypyrid-3-yl)-acrylate 2 (3.7 g, 14.9 mmol) in dry o-xylene (35 mL) was heated in an oil bath at 170° C. for 25 min. During this time the contents of the flask gained brick red color. After cooling, the mixture was concentrated under high vacuum. The resultant brown residue was purified on silica gel column using 5% methanol in CH2Cl2 to give 3 as brick red solid. Mp 195-197° C.; Yield: 3.3 g, 82%; ESI MS: m/z 220.9 (M+1).
Name
ethyl-α-azido-β-(4-methoxypyrid-3-yl)-acrylate
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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